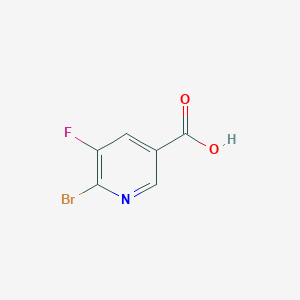

6-Bromo-5-fluoronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLYQDSWERQSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672300 | |

| Record name | 6-Bromo-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-87-7 | |

| Record name | 6-Bromo-5-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-5-fluoronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Bromo-5-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

6-Bromo-5-fluoronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, offers medicinal chemists a valuable scaffold for synthesizing novel compounds with potential therapeutic applications. The electronic properties and steric hindrance imparted by these halogens can significantly influence a molecule's binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physical properties of this compound. A thorough understanding of these characteristics is paramount for its effective utilization in synthetic chemistry, formulation development, and biological screening. We will delve into its fundamental properties, present methodologies for their experimental determination, and discuss the implications of these properties for researchers in the field.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 6-Bromo-5-fluoropyridine-3-carboxylic acid | [1][2] |

| CAS Number | 38186-87-7 | [1] |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 191-196 °C | [1] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Slightly soluble in water. Solubility in organic solvents is not extensively reported but is expected to be moderate in polar aprotic solvents like DMSO and DMF, and lower in nonpolar solvents. | |

| pKa | Not experimentally determined. Estimated to be lower than that of nicotinic acid (4.85) due to the electron-withdrawing effects of the bromine and fluorine substituents. | [3] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for the successful application of this compound in research and development. Below are detailed, field-proven protocols for measuring key parameters.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample until 1-2 mm of the compound is packed into the bottom.

-

Measurement: The loaded capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a rate of approximately 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

Solubility is a fundamental parameter that influences bioavailability and formulation design. The shake-flask method is the gold standard for determining thermodynamic solubility.

Workflow for Solubility Determination

Caption: Shake-Flask Method for Solubility.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

While specific experimental solubility data for this compound is not widely available, studies on the parent compound, nicotinic acid, show its solubility is highest in polar protic solvents like DMSO and ethanol, followed by water.[4] It is expected that this compound will follow a similar trend.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Workflow for pKa Determination

References

6-Bromo-5-fluoronicotinic acid chemical structure and CAS number

This guide provides a comprehensive technical overview of 6-bromo-5-fluoronicotinic acid, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in modern medicinal chemistry.

Core Chemical Identity

This compound is a substituted pyridine carboxylic acid. The presence of both a bromine and a fluorine atom on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Chemical Structure:

This definitive identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |

| Molecular Weight | 220.00 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 191-196 °C | [2] |

| Solubility | Limited data available. Expected to be soluble in polar organic solvents like DMSO and DMF, with low solubility in water and nonpolar solvents. | |

| pKa | Predicted to be around 2.31±0.10, indicating it is a moderately strong acid. | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, the fluorine, and the bromine atoms.

-

¹³C NMR: The carbon NMR spectrum should display six signals, one for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the electronegative atoms (N, O, F, Br) showing characteristic downfield shifts.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The spectrum will also show C-F and C-Br stretching vibrations at lower frequencies, as well as characteristic aromatic C-H and C=C/C=N stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum under electron ionization would be expected to show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group, bromine, and other small neutral molecules.

Synthesis Protocol

The synthesis of this compound can be approached through various synthetic routes. A plausible and efficient method involves the hydrolysis of a nitrile precursor, which can be synthesized from commercially available starting materials. The following protocol is a representative, multi-step synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromo-5-fluoronicotinonitrile

This step involves a Sandmeyer-type reaction starting from an appropriate aminopyridine derivative.

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-fluoropyridine in an aqueous solution of hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

Cyanation: The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide in water at an elevated temperature.

-

Work-up: After the reaction is complete, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-bromo-5-fluoronicotinonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: 6-Bromo-5-fluoronicotinonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

-

Hydrolysis: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Isolation: The reaction mixture is cooled to room temperature and poured onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated nicotinic acid derivatives are valuable building blocks in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity.[4]

4.1. Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its bifunctional nature, possessing both a carboxylic acid and an aryl halide, allows for diverse chemical modifications. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the bromo-fluoro-substituted pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

4.2. Application in PET Tracer Development

A significant application of fluorinated nicotinic acids is in the development of Positron Emission Tomography (PET) tracers.[4] The introduction of a fluorine atom allows for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F). These ¹⁸F-labeled molecules can be used to visualize and quantify biological processes in vivo, which is invaluable for disease diagnosis, monitoring treatment response, and understanding drug pharmacodynamics. This compound can be a precursor for the synthesis of novel PET ligands targeting a variety of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups and substituents provides a platform for the development of novel therapeutic agents and diagnostic tools. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its successful application in research and drug development.

References

- 1. refp.cohlife.org [refp.cohlife.org]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 4. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]

A Technical Guide to the Solubility of 6-Bromo-5-fluoronicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-5-fluoronicotinic acid, a key building block in pharmaceutical and organic synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We delve into the molecular structure of this compound to predict its behavior in various organic solvents. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process development, formulation, and analytical method design.

Theoretical Framework for Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] The molecular structure of this compound offers several key features that dictate its solubility profile.

Molecular Structure Analysis

This compound possesses a unique combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar solvents, particularly those that can also engage in hydrogen bonding.[2][3]

-

Halogen Substituents (-Br, -F): The bromine and fluorine atoms are electronegative, contributing to the molecule's dipole moment and overall polarity.

The interplay of these groups suggests that this compound will exhibit a degree of polarity, making it more soluble in polar organic solvents than in nonpolar ones.

Predictive Models for Solubility

While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility.

-

Hansen Solubility Parameters (HSP): This model deconstructs solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6][7] By matching the HSP of this compound with those of various solvents, a prediction of miscibility can be made.[8] Materials with similar HSP values are more likely to be miscible.[5]

-

UNIFAC Group Contribution Method: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system that predicts activity coefficients in non-ideal mixtures based on the functional groups present on the molecules.[9] This method can be used to estimate solubility in various solvents, especially in complex multicomponent systems.[10][11]

These predictive tools are invaluable for initial solvent screening, reducing the experimental burden.[12]

Experimental Determination of Solubility

Given the limited availability of public data, the following section provides robust protocols for the experimental determination of the solubility of this compound.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[13][14][15] It involves equilibrating an excess of the solid solute with the solvent until a saturated solution is achieved.[16]

Rationale for Method Selection: The shake-flask method is chosen for its simplicity, reliability, and its ability to achieve a true thermodynamic equilibrium, provided sufficient equilibration time is allowed.[15]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation is reached.[15]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15] The time required may vary depending on the solvent and should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials to pellet any remaining undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accuracy, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any fine particulates.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV/Vis Spectroscopy or the Gravimetric Method.

Analytical Quantification Techniques

Principle: This method relies on the absorption of ultraviolet or visible light by the solute, as described by the Beer-Lambert Law.[17] It is a sensitive and rapid technique for quantifying the concentration of a compound in solution.[17]

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan it across a range of UV wavelengths to determine the λmax.

-

Calibration Curve Generation: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.[17]

-

Sample Analysis: Quantitatively dilute the saturated filtrate obtained from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Principle: This is a direct and absolute method that involves determining the mass of the solute in a known volume of the saturated solution.[18][19][20] It does not require an analytical standard for calibration but is generally less sensitive than spectroscopic methods.[21][22]

Protocol:

-

Sample Collection: Pipette a precise volume of the saturated filtrate from the shake-flask experiment into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

-

Drying to a Constant Weight: Place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent. Periodically cool the dish in a desiccator and weigh it until a constant weight is achieved.

-

Calculation: The difference between the final constant weight of the dish with the dried residue and the initial weight of the empty dish gives the mass of the dissolved solute. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/L or mg/mL).

Data Presentation and Interpretation

To facilitate comparison, the experimentally determined solubility data should be compiled into a structured table.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Method |

| Hexane | 1.88 | To be determined | Gravimetric |

| Toluene | 2.38 | To be determined | UV/Vis |

| Diethyl Ether | 4.34 | To be determined | Gravimetric |

| Ethyl Acetate | 6.02 | To be determined | UV/Vis |

| Acetone | 20.7 | To be determined | UV/Vis |

| Ethanol | 24.5 | To be determined | UV/Vis |

| Methanol | 32.7 | To be determined | UV/Vis |

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | UV/Vis |

Interpreting the Results: The solubility data should be analyzed in the context of solvent properties. A correlation between solubility and solvent polarity is expected. For instance, higher solubility is anticipated in more polar solvents like alcohols and DMSO due to favorable dipole-dipole interactions and hydrogen bonding with the carboxylic acid group of the solute.

Causality and Logical Relationships

The relationship between molecular structure, solvent properties, and solubility can be visualized as a logical progression.

Caption: The causal pathway from molecular structure to solubility.

Conclusion

While direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, a strong predictive framework can be established based on its molecular structure. The presence of a polar carboxylic acid group, coupled with halogen substituents on a pyridine ring, suggests a preference for solubility in polar organic solvents. This guide provides the necessary theoretical background and detailed, robust experimental protocols for researchers to confidently and accurately determine the solubility of this compound. The presented methodologies, including the shake-flask method with UV/Vis and gravimetric analysis, are designed to yield high-quality, reproducible data essential for advancing research and development in the pharmaceutical and chemical industries.

References

- 1. chem.ws [chem.ws]

- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. paint.org [paint.org]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. UNIFAC - Wikipedia [en.wikipedia.org]

- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. quora.com [quora.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. Gravimetric Analysis [wiredchemist.com]

- 21. pharmacyjournal.info [pharmacyjournal.info]

- 22. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-fluoronicotinic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 6-Bromo-5-fluoronicotinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. The structural elucidation of this compound relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document offers a detailed interpretation of predicted spectral data, grounded in established principles and data from analogous structures, and provides field-proven protocols for data acquisition.

Introduction to this compound

This compound (Molecular Formula: C₆H₃BrFNO₂) is a substituted pyridine derivative. The precise arrangement of its functional groups—a carboxylic acid, a bromine atom, and a fluorine atom on the pyridine ring—creates a unique electronic environment that is reflected in its spectroscopic signature. Accurate characterization is paramount for confirming its identity and purity, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |

| H-2 | ~8.8 - 9.0 | d | ~2.5 (⁴JH-F) | 1H |

| H-4 | ~8.4 - 8.6 | d | ~2.0 (³JH-F) | 1H |

| COOH | ~13.0 - 14.0 | br s | - | 1H |

Causality of Assignments:

-

The proton at the C-2 position (H-2) is adjacent to the nitrogen atom and is expected to be the most downfield-shifted aromatic proton due to the inductive effect of the nitrogen. It will appear as a doublet due to coupling with the fluorine atom.

-

The proton at the C-4 position (H-4) is also deshielded and will appear as a doublet, again due to coupling with the fluorine atom.

-

The carboxylic acid proton is highly deshielded and will appear as a broad singlet, which will disappear upon a D₂O exchange experiment.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling (¹JC-F, ²JC-F) Hz |

| C-2 | ~150 - 153 | d, ~5-10 Hz (³JC-F) |

| C-3 | ~140 - 143 | s |

| C-4 | ~145 - 148 | d, ~15-20 Hz (²JC-F) |

| C-5 | ~155 - 158 | d, ~240-260 Hz (¹JC-F) |

| C-6 | ~115 - 118 | d, ~25-30 Hz (²JC-F) |

| COOH | ~165 - 168 | s |

Causality of Assignments:

-

The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield.

-

The carbon bearing the bromine atom (C-6) is expected to be shifted upfield relative to the other carbons due to the "heavy atom effect".

-

The remaining carbons will show smaller two- or three-bond couplings to fluorine.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom's environment. A single resonance is expected.

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| F-5 | ~ -110 to -130 | m |

Causality of Assignment:

-

The chemical shift is typical for a fluorine atom attached to an aromatic ring. The multiplicity will be complex (m) due to couplings to both H-2 and H-4.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Set a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may require a longer acquisition time.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1580-1610 | C=C and C=N stretch | Pyridine Ring |

| 1200-1250 | C-O stretch | Carboxylic Acid |

| 1000-1050 | C-F stretch | Aryl-Fluoride |

| 600-650 | C-Br stretch | Aryl-Bromide |

Interpretation of Key Peaks:

-

A very broad absorption band in the 2500-3300 cm⁻¹ region is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[1][2]

-

A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[2]

-

Absorptions in the 1580-1610 cm⁻¹ range are characteristic of the aromatic ring stretching vibrations of the pyridine nucleus.

-

The presence of C-F and C-Br bonds will give rise to absorptions in the fingerprint region of the spectrum.

Experimental Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the most notable feature will be the isotopic pattern of bromine.

Predicted Mass Spectrum Data

-

Molecular Formula: C₆H₃BrFNO₂

-

Monoisotopic Mass: 218.9331 Da[3]

-

Molecular Ion (M⁺): The mass spectrum will show two peaks for the molecular ion of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

-

m/z ≈ 218.9 (for C₆H₃⁷⁹BrFNO₂)

-

m/z ≈ 220.9 (for C₆H₃⁸¹BrFNO₂)

-

-

Key Fragmentation Patterns:

-

Loss of -OH (M-17): A peak corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A significant peak resulting from the loss of the carboxyl group.

-

Loss of Br (M-79/81): Fragmentation involving the cleavage of the C-Br bond.

-

Experimental Protocol for Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analysis can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom.

Integrated Spectroscopic Analysis Workflow

The confident structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

Caption: Integrated workflow for spectroscopic analysis.

Molecular Structure and NMR Assignments

Caption: Molecular structure with atom numbering.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 6-Bromo-5-fluoronicotinic Acid

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

6-Bromo-5-fluoronicotinic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Understanding its thermal stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of both the intermediate and the final active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the thermal properties of this compound, outlining potential degradation pathways and offering robust, field-proven methodologies for its comprehensive analysis. We delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to meet the rigorous standards of drug development.

Introduction: The Significance of this compound in Drug Discovery

Halogenated nicotinic acid derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical compounds. The presence of both bromine and fluorine in this compound offers unique electronic properties and metabolic stability to the molecules it helps create. These attributes make it a valuable intermediate in the development of drugs targeting a range of therapeutic areas.

However, the very features that make this molecule attractive can also influence its stability. The interplay of the carboxylic acid group with the electron-withdrawing halogen substituents on the pyridine ring can create a complex thermal degradation profile. A thorough understanding of this profile is not merely an academic exercise; it is a critical component of risk management in drug development, impacting everything from process chemistry and formulation to storage and regulatory compliance.

Physicochemical Properties and Known Stability Profile

| Property | Value | Source |

| Molecular Formula | C6H3BrFNO2 | [1][2] |

| Molecular Weight | 220.00 g/mol | [1] |

| Melting Point | 191-196 °C | [1] |

| Appearance | Solid | [1] |

Standard handling procedures for this and structurally similar compounds recommend storage in a cool, dry, and well-ventilated area, often under an inert atmosphere to prevent oxidative and hydrolytic degradation.

Potential Thermal Degradation Pathways

The degradation of this compound under thermal stress is likely to proceed through several pathways, driven by the molecule's inherent chemical functionalities. The most probable degradation mechanisms include:

-

Decarboxylation: The carboxylic acid group is a primary site of thermal instability. At elevated temperatures, it can be lost as carbon dioxide, leading to the formation of 2-Bromo-3-fluoropyridine. This is a common degradation pathway for many carboxylic acids.

-

Hydrolysis: In the presence of moisture, the carboxylic acid can undergo hydrolysis, although this is more relevant to solution-state stability. In the solid state, adsorbed water can facilitate localized hydrolysis, especially at elevated temperatures.

-

Halogen Displacement: While the carbon-halogen bonds in the pyridine ring are generally stable, extreme thermal stress could potentially lead to their cleavage, although this is less likely than decarboxylation.

The following diagram illustrates the most probable primary degradation pathway:

Figure 1: Predicted primary thermal degradation pathway of this compound.

Experimental Protocols for Thermal Stability Assessment

To rigorously assess the thermal stability and degradation of this compound, a multi-faceted approach employing several analytical techniques is essential. The following protocols are designed to provide a comprehensive understanding of the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air to assess oxidative stability) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% weight loss is observed.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Causality: TGA provides a direct measure of thermal stability by identifying the temperature at which the material begins to lose mass due to the volatilization of degradation products. The choice of atmosphere (inert vs. oxidative) allows for the differentiation between purely thermal and oxidative degradation processes.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with degradation.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point and calculate the enthalpy of fusion.

-

Observe for any exothermic peaks following the melt, which could indicate decomposition.

-

Causality: DSC complements TGA by providing information on the energetic changes within the sample as a function of temperature. A sharp melting endotherm followed by an exothermic event is a strong indicator of melt-decomposition.

Forced Degradation (Stress) Studies

Objective: To identify potential degradation products and pathways under various stress conditions, as mandated by ICH guidelines[3].

Methodology:

-

Solid-State Thermal Stress:

-

Store samples of this compound at elevated temperatures (e.g., 60 °C, 80 °C, and a temperature just below the melting point) for a defined period (e.g., 1, 2, and 4 weeks).

-

Analyze the stressed samples by a stability-indicating HPLC method at each time point.

-

-

Solution-State Thermal Stress:

-

Prepare solutions of this compound in relevant solvents (e.g., water, methanol, acetonitrile) at a known concentration.

-

Expose the solutions to elevated temperatures (e.g., 60 °C and 80 °C) for a defined period.

-

Analyze the stressed solutions by HPLC.

-

-

Acidic and Basic Hydrolysis:

-

Reflux solutions of the compound in 0.1 M HCl and 0.1 M NaOH at 80 °C for several hours.

-

Neutralize the samples and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Analyze the sample by HPLC after a set time.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the exposed samples by HPLC.

-

Causality: Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[4] By intentionally degrading the molecule under various conditions, we can ensure that the analytical method is capable of separating the intact drug from its degradation products.[5] This is a critical step in ensuring the quality and safety of the final drug product.

Stability-Indicating HPLC-MS Method

Objective: To separate, identify, and quantify this compound and its degradation products.

Methodology:

-

Instrument: A high-performance liquid chromatograph coupled with a mass spectrometer (LC-MS).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy) and mass spectrometry for peak identification.

-

Analysis: Analyze samples from the forced degradation studies to identify and quantify the degradation products. The mass spectrometer will aid in the structural elucidation of the degradants.

Causality: An HPLC-MS method provides the necessary selectivity and sensitivity to separate and identify unknown degradation products. The mass-to-charge ratio information from the MS detector is invaluable for proposing the structures of the degradants, which is crucial for understanding the degradation pathways.

Figure 2: Experimental workflow for assessing the thermal stability and degradation of this compound.

Conclusion and Recommendations

A thorough investigation into the thermal stability and degradation of this compound is a non-negotiable aspect of its use in pharmaceutical development. While the compound exhibits a relatively high melting point, this should not be taken as a definitive measure of its stability. The systematic application of thermal analysis techniques such as TGA and DSC, in conjunction with comprehensive forced degradation studies, is essential for a complete understanding of its behavior under stress.

The protocols outlined in this guide provide a robust framework for such an investigation. The data generated will be instrumental in:

-

Defining appropriate storage and handling conditions.

-

Guiding process chemistry to minimize the formation of degradation products.

-

Informing formulation development to ensure the stability of the final drug product.

-

Providing the necessary data for regulatory submissions.

By adhering to these principles of scientific integrity and thoroughness, researchers and drug development professionals can mitigate risks and ensure the quality, safety, and efficacy of the life-saving medicines derived from this important chemical intermediate.

References

An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-5-fluoronicotinic Acid

Introduction: A Trifunctional Scaffold for Modern Synthesis

6-Bromo-5-fluoronicotinic acid (CAS: 38186-87-7) has emerged as a highly valuable and versatile building block in the fields of medicinal chemistry and materials science.[1] Its structure is deceptively simple, yet it contains three distinct and orthogonally reactive functional groups: a pyridine ring, a bromine atom, and a carboxylic acid. This trifunctional nature allows for sequential, selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures, including kinase inhibitors, PARP inhibitors, and tracers for Positron Emission Tomography (PET).[2]

This guide provides a comprehensive analysis of the reactivity profile of this compound, moving beyond mere procedural descriptions to explain the underlying chemical principles that govern its behavior. The protocols and insights provided herein are designed to be self-validating, empowering researchers to leverage this scaffold's full potential with confidence and predictability.

Caption: Structure of this compound.

The Electronic Landscape: Understanding Reactivity Hotspots

The chemical personality of this compound is dictated by the interplay of its substituents. The pyridine nitrogen and the carboxylic acid group are strongly electron-withdrawing, rendering the entire aromatic ring electron-deficient. This electronic poverty is the defining feature that governs its reactivity, particularly its susceptibility to nucleophilic attack and the lability of the C-Br bond in cross-coupling reactions.

-

C6-Br Bond: The bromine atom is positioned ortho to the electron-withdrawing pyridine nitrogen. This placement significantly activates the C6 position for two primary reaction classes:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for oxidative addition to a Pd(0) catalyst, initiating a wide range of C-C and C-N bond-forming reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron deficiency at C6 makes it susceptible to attack by strong nucleophiles, leading to the displacement of the bromide.

-

-

C5-F Bond: While fluorine is highly electronegative, the C-F bond is generally strong. In SNAr reactions, fluoride can be an excellent leaving group if the ring is sufficiently activated. However, in this molecule, the C6 position is electronically favored for attack over the C5 position. Therefore, the C-F bond is typically preserved during reactions at the C6-Br site, allowing it to be used for later-stage modifications or to impart specific properties to the final molecule.

-

C3-COOH Group: The carboxylic acid provides a classic site for derivatization into esters, amides, and other functional groups using standard organic chemistry protocols.

Caption: Key reactivity sites and associated transformations.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C6-Br bond is the primary locus for building molecular complexity via palladium-catalyzed cross-coupling. The choice of catalyst, ligand, base, and solvent is critical and must be tailored to the specific coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures common in pharmaceuticals.[3][4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2 eq) | DME/H₂O | 85 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2 eq) | Dioxane | 100 | 8 | 88 |

| 3 | 3-Pyridinylboronic acid | SPhos Pd G2 (2) | K₃PO₄ (2.5 eq) | Toluene/H₂O | 90 | 16 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Causality: This protocol uses a classic Pd(PPh₃)₄ catalyst which is effective for many aryl bromides. A biphasic DME/water system with K₂CO₃ as the base is a standard, reliable choice that facilitates both the dissolution of reagents and the crucial transmetalation step.

-

Inerting the Vessel: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). Subsequently, add degassed 1,2-dimethoxyethane (DME, 6 mL) and degassed deionized water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Acidify the aqueous layer to pH ~4 with 1M HCl. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-fluoro-6-phenylnicotinic acid.

Sonogashira Coupling: Access to Alkynylated Pyridines

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[5] This reaction is instrumental in creating rigid scaffolds and precursors for various heterocycles.[6] It typically requires a palladium catalyst and a copper(I) co-catalyst.[7]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Causality: This protocol employs the standard Pd(PPh₃)₂Cl₂/CuI catalyst system. Triethylamine (Et₃N) serves as both the base and a solvent, while THF ensures homogeneity. The copper(I) iodide is essential for activating the alkyne and facilitating the transmetalation to the palladium center.

-

Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (220 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3 mL). Stir for 5 minutes to dissolve the solids. Then, add phenylacetylene (122 mg, 1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

-

Workup: Filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield 5-fluoro-6-(phenylethynyl)nicotinic acid.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool, creating a C-N bond between the aryl bromide and a primary or secondary amine.[8][9] The success of this reaction is highly dependent on the choice of a sterically hindered phosphine ligand, which facilitates the crucial reductive elimination step.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Causality: This protocol uses a modern, pre-formed palladium catalyst (G3-XPhos) known for its high activity. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Toluene is a common high-boiling solvent for these reactions.

-

Inert Setup: In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (115 mg, 1.2 mmol) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (220 mg, 1.0 mmol) and the XPhos Pd G3 catalyst (17 mg, 0.02 mmol).

-

Solvent and Nucleophile: Add anhydrous toluene (5 mL) followed by morpholine (105 mg, 1.2 mmol).

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours.

-

Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

-

Purification: Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, 5-fluoro-6-(morpholino)nicotinic acid, is purified by chromatography or recrystallization.

References

- 1. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 6-Bromo-5-fluoronicotinic Acid Derivatives: A Guide to Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The strategic introduction of halogen atoms, such as bromine and fluorine, into this core structure has been shown to significantly modulate the physicochemical properties and enhance the biological efficacy of these compounds. This technical guide provides a comprehensive overview of the potential biological activities of derivatives synthesized from 6-Bromo-5-fluoronicotinic acid. We will delve into their promising antimicrobial, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting key quantitative data, and outlining detailed experimental protocols for their evaluation. This document serves as a foundational resource for researchers engaged in the discovery and development of next-generation therapeutics based on this privileged scaffold.

Introduction: The Strategic Value of the Halogenated Nicotinic Acid Scaffold

Nicotinic acid, or Vitamin B3, is a fundamental molecule in biological systems, but its true value in drug discovery lies in its chemical versatility. The pyridine ring of nicotinic acid serves as an excellent starting point for creating a diverse library of compounds. The introduction of halogen atoms is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1]

-

Fluorine: The small size and high electronegativity of fluorine can increase metabolic stability, enhance binding affinity to target proteins, and improve membrane permeability.[2]

-

Bromine: The bromine atom can form halogen bonds, providing additional specific interactions with biological targets, and its presence can significantly influence the electronic properties of the molecule.[1]

The this compound scaffold combines these features, offering a dual-functionalized core that is ripe for chemical modification and conjugation.[3] This makes it an ideal starting material for synthesizing complex molecules with potential applications ranging from enzyme inhibitors to sophisticated imaging agents for Positron Emission Tomography (PET).[3][4]

Synthesis of Bioactive Derivatives

The carboxylic acid group of this compound is the primary site for derivatization, allowing for the synthesis of a wide range of amides, esters, and more complex heterocyclic systems. These reactions are typically straightforward, enabling the rapid generation of compound libraries for biological screening.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for creating a library of derivatives from the this compound core. The initial activation of the carboxylic acid (e.g., to an acyl chloride) facilitates subsequent reactions with various nucleophiles like amines, alcohols, or hydrazides to yield the desired derivatives.

Caption: General workflow for synthesizing derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of halogenated nicotinic acids have demonstrated a broad spectrum of biological activities. The most promising areas of investigation for this compound derivatives are antimicrobial and anticancer applications.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the continuous exploration of novel antimicrobial agents.[5][6] Nicotinic acid derivatives have shown potent activity against a range of bacteria and fungi, including clinically significant resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Mechanism of Action: DNA Gyrase Inhibition

One of the primary mechanisms for the antibacterial action of these compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology.[8][9] By binding to the active site of DNA gyrase subunits (GyrA and GyrB), these derivatives prevent DNA replication and repair, leading to bacterial cell death.

The diagram below illustrates this inhibitory mechanism.

Caption: Inhibition of bacterial DNA gyrase.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

In fungi, some derivatives interfere with the integrity of the cell membrane by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] This is often achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).[8]

Quantitative Antimicrobial Data

Studies on structurally related fluorinated nicotinic acid derivatives have demonstrated significant antimicrobial efficacy.

| Compound Type | Target Organism | Activity Metric | Value | Reference |

| Fluorinated Nicotinonitrile (Cmpd 14) | Aspergillus niger & C. albicans | MIC | 1.95 µg/mL | [9] |

| Fluorinated Nicotinonitrile (Cmpd 14) | DNA Gyrase A | IC₅₀ | 0.31 µM | [8][9] |

| Fluorinated Nicotinonitrile (Cmpd 14) | DNA Gyrase B | IC₅₀ | 0.04 µM | [8][9] |

| Acylhydrazone Derivative (Cmpd 13) | Staphylococcus epidermidis | MIC | 1.95 µg/mL | [7] |

| Acylhydrazone Derivative (Cmpd 13) | Staphylococcus aureus (MRSA) | MIC | 7.81 µg/mL | [7] |

Anticancer Activity

Halogenated compounds are prevalent in oncology, and derivatives of brominated nicotinic acids are promising candidates for anticancer drug development.[1][10] Their potential lies in their ability to modulate key signaling pathways that are often dysregulated in cancer.

Potential Mechanisms of Action: Signaling Pathway Modulation

Structurally related compounds suggest that this compound derivatives could exert their cytotoxic effects by inhibiting critical cell survival and proliferation pathways, such as the PI3K/AKT and MAPK/ERK pathways.[10] The morpholine moiety, which can be incorporated into derivatives, is a key feature in many approved kinase inhibitors.[11]

Caption: Potential inhibition of cancer signaling pathways.

Cytotoxicity Data

While specific IC₅₀ values for this compound derivatives are still emerging, studies on related brominated compounds highlight their cytotoxic potential against various cancer cell lines.[10][12]

| Compound Type | Cell Line | Activity Metric | Value | Reference |

| Bromo-bisetherificated acetophenone (5c) | Breast Adenocarcinoma (MCF7) | IC₅₀ | < 10 µg/mL | [12] |

| Bromo-bisetherificated acetophenone (5c) | Prostate Adenocarcinoma (PC3) | IC₅₀ | < 10 µg/mL | [12] |

| Bromo-bisetherificated acetophenone (5c) | Colorectal Adenocarcinoma (Caco2) | IC₅₀ | 18.40 µg/mL | [12] |

| Organotin(IV) Derivative (Cmpd 4) | Malignant Glioma (U87) | IC₅₀ | 12.54 µg/mL | [13] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases.[14] Nicotinic acid derivatives have been investigated for their anti-inflammatory properties, with some showing potential to modulate inflammatory pathways.[15][16] A plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins.[16][17] Further research is warranted to explore the potential of this compound derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the biological activities of novel compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well.

-

Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: MTT Assay for Cellular Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic potential of compounds against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Pharmacokinetics and Safety

An essential aspect of drug development is understanding a compound's pharmacokinetic profile and ensuring its safety. Studies on related nicotinamide derivatives have shown rapid clearance from serum, indicating that achieving sustained therapeutic concentrations in vivo can be a challenge.[18] However, some fluorinated derivatives have been predicted to have good oral bioavailability and no permeation of the blood-brain barrier.[8][9] Crucially, several studies have demonstrated that active compounds show low cytotoxicity against normal human cell lines (e.g., WI38 lung fibroblasts, MCF12F breast epithelial cells), suggesting a favorable therapeutic window.[8][9][12]

Future Perspectives and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The derivatives have shown significant potential, particularly in the fields of antimicrobial and anticancer research.

Future research should focus on:

-

Synthesis of Diverse Libraries: Expanding the range of derivatives to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidating the specific molecular targets and confirming the modulation of signaling pathways.

-

In Vivo Efficacy: Progressing the most promising compounds into animal models of infection and cancer to evaluate their in vivo efficacy.

-

Pharmacokinetic Optimization: Modifying the chemical structure to improve drug-like properties, such as metabolic stability and bioavailability.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 5. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 14. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Marine Drugs | Free Full-Text | Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents [mdpi.com]

- 16. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives [mdpi.com]

- 17. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-5-fluoronicotinic Acid: A Strategic Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Fragment-Based Approach and the Promise of Halogenated Heterocycles

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent pathway to novel therapeutics. By screening small, low-complexity molecules, or "fragments," researchers can explore chemical space more effectively, often identifying unique binding interactions that are missed by traditional high-throughput screening of larger, more complex molecules. This approach frequently yields lead compounds with superior physicochemical properties and a clearer path for optimization.[1][2]

Within the vast landscape of fragment libraries, halogenated heterocycles have emerged as particularly valuable starting points. The inclusion of halogen atoms, such as bromine and fluorine, can significantly enhance binding affinity and modulate metabolic stability. Specifically, the pyridine carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in a variety of non-covalent interactions with biological targets.[3] This guide focuses on a particularly promising, yet underexplored fragment: 6-bromo-5-fluoronicotinic acid . We will delve into its chemical properties, synthesis, and strategic application in FBDD, providing a technical framework for its use in discovering the next generation of therapeutics.

Physicochemical Properties and Strategic Advantages of this compound

The strategic value of this compound as a fragment lies in its unique combination of structural features, which adhere well to the "Rule of Three" – a set of guidelines for effective fragment design.[4]

| Property | Value | Significance in FBDD |

| Molecular Weight | 220.00 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring efficient exploration of chemical space. |

| cLogP (predicted) | 1.5[5] | Within the "Rule of Three" guidelines (<3), indicating a favorable balance of solubility and permeability. |

| Hydrogen Bond Donors | 1[5] | The carboxylic acid proton allows for key hydrogen bond interactions with protein targets. |

| Hydrogen Bond Acceptors | 3 (N, O, O)[5] | The pyridine nitrogen and carboxylic acid oxygens can accept hydrogen bonds, providing multiple points of interaction. |

| Rotatable Bonds | 1[5] | Low conformational flexibility increases the likelihood of a productive binding pose. |

The presence of both a bromine and a fluorine atom on the pyridine ring offers distinct advantages:

-

Fluorine: The highly electronegative fluorine atom at the 5-position can modulate the pKa of the carboxylic acid and the pyridine nitrogen, influencing its binding properties. It can also form favorable interactions with protein backbones and is often used to block metabolic hotspots, enhancing the pharmacokinetic profile of a drug candidate.

-

Bromine: The bromine atom at the 6-position serves as a valuable tool for both initial hit identification and subsequent optimization. In X-ray crystallography, the high electron density of bromine provides a strong anomalous scattering signal, which can be instrumental in unambiguously determining the fragment's binding pose.[6] Furthermore, the bromine atom provides a reactive handle for synthetic elaboration through various cross-coupling reactions, allowing for the systematic "growing" of the fragment into a more potent lead compound.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of its close analog, 6-fluoronicotinic acid. A common strategy involves the use of 2,5-dibromopyridine as a starting material.[7][8]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Grignard Formation and Carboxylation: 2,5-Dibromopyridine can be selectively converted to the corresponding Grignard reagent at the 5-position, followed by quenching with an electrophile like methyl chloroformate to introduce the ester functionality, yielding methyl 6-bromonicotinate.

-